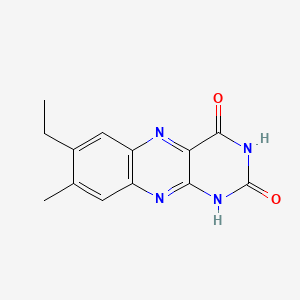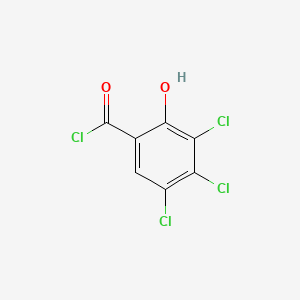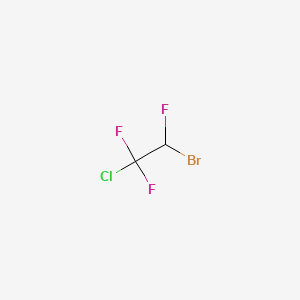
2-Bromo-1-chloro-1,1,2-trifluoroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-chloro-1,1,2-trifluoroethane is a halogenated hydrocarbon with the molecular formula C2HBrClF3. This compound is known for its use as an inhalation anesthetic under the name halothane . It is a dense, highly volatile, clear, colorless liquid with a chloroform-like sweet odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-chloro-1,1,2-trifluoroethane can be synthesized through the halogenation of trifluoroethane. The process involves the addition of bromine and chlorine to the ethane molecule under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves the use of halogen exchange reactions. This method ensures high yield and purity of the compound, making it suitable for medical and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-chloro-1,1,2-trifluoroethane undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: These reactions can alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives .
Scientific Research Applications
2-Bromo-1-chloro-1,1,2-trifluoroethane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-1-chloro-1,1,2-trifluoroethane involves its interaction with the central nervous system. It induces muscle relaxation and reduces pain sensitivity by altering tissue excitability. This is achieved by decreasing the extent of gap junction-mediated cell-cell coupling and altering the activity of the channels that underlie the action potential .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-chloro-1,1,1-trifluoroethane: Another halogenated hydrocarbon used as an inhalation anesthetic.
1,1,1-Trifluoro-2-bromo-2-chloroethane: Similar in structure but differs in the position of halogen atoms.
Uniqueness
2-Bromo-1-chloro-1,1,2-trifluoroethane is unique due to its specific halogenation pattern, which imparts distinct chemical and physical properties. Its use as an inhalation anesthetic highlights its importance in medical applications .
Properties
CAS No. |
354-20-1 |
|---|---|
Molecular Formula |
C2HBrClF3 |
Molecular Weight |
197.38 g/mol |
IUPAC Name |
2-bromo-1-chloro-1,1,2-trifluoroethane |
InChI |
InChI=1S/C2HBrClF3/c3-1(5)2(4,6)7/h1H |
InChI Key |
PGJNMTLTRPYELM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)Cl)(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


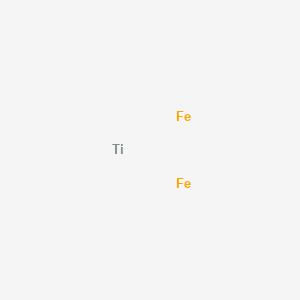
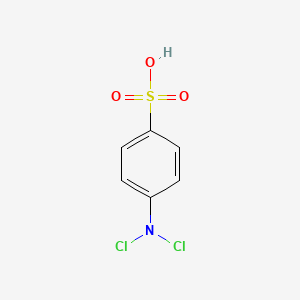
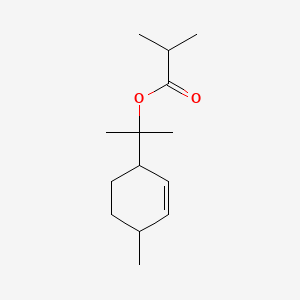
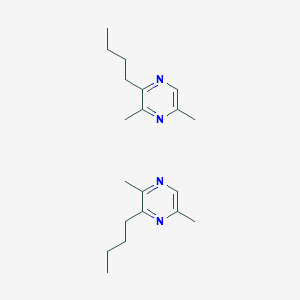
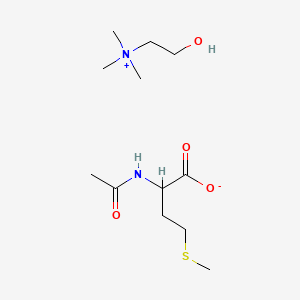
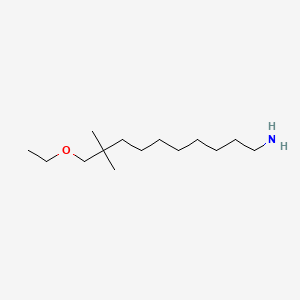
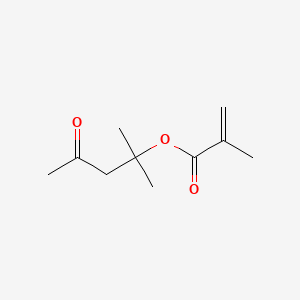
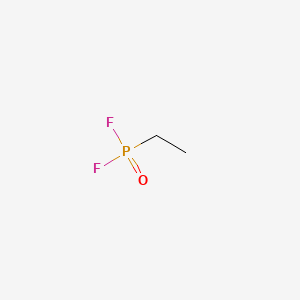
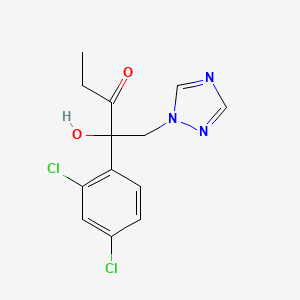
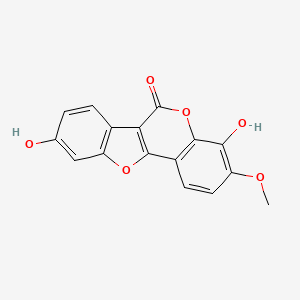
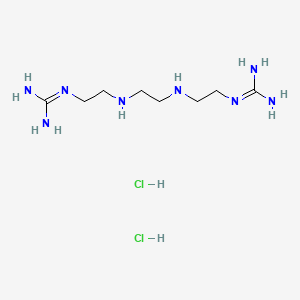
![N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride](/img/structure/B12667169.png)
